molecular formula C10H13NOS B14056099 1-(4-Amino-2-(methylthio)phenyl)propan-1-one

1-(4-Amino-2-(methylthio)phenyl)propan-1-one

Cat. No.: B14056099
M. Wt: 195.28 g/mol
InChI Key: AKXILFALGSZLJB-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(methylthio)phenyl)propan-1-one is an organic compound with a unique structure that includes an amino group, a methylthio group, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-(methylthio)phenyl)propan-1-one typically involves the reaction of 4-amino-2-(methylthio)benzaldehyde with a suitable ketone under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the desired product. Commonly used catalysts include Lewis acids or bases, depending on the specific reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The methylthio group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Amino-2-(methylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one
  • 1-(4-(Dimethylamino)phenyl)propan-1-one

Uniqueness

1-(4-Amino-2-(methylthio)phenyl)propan-1-one is unique due to the presence of both an amino group and a methylthio group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

1-(4-amino-2-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C10H13NOS/c1-3-9(12)8-5-4-7(11)6-10(8)13-2/h4-6H,3,11H2,1-2H3

InChI Key

AKXILFALGSZLJB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)N)SC

Origin of Product

United States

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